molecular formula C15H13ClN2O3 B6392723 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1262007-73-7

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6392723
CAS RN: 1262007-73-7
M. Wt: 304.73 g/mol
InChI Key: SRVQXBJPJWLGAC-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% (2C5NECA) is a synthetic compound commonly used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, a natural compound found in plants, and is used in a variety of research applications.

Scientific Research Applications

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% has a wide range of applications in scientific research. It is commonly used in studies of cell membrane transport, as it is able to interact with the cell membrane and influence its permeability. It is also used in studies of enzyme inhibition, as it is able to interact with enzymes and inhibit their activity. Additionally, 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% is used in studies of protein-protein interactions, as it is able to interact with proteins and alter their interactions with other proteins.

Mechanism of Action

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% is able to interact with the cell membrane and alter its permeability. It is believed to interact with the cell membrane by binding to specific receptors on its surface. This binding induces a conformational change in the receptor, which in turn alters the permeability of the cell membrane.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% has a variety of biochemical and physiological effects. It is able to alter the permeability of the cell membrane, which can affect the uptake and release of various molecules. Additionally, it is able to interact with enzymes and inhibit their activity, which can affect various biochemical pathways. Furthermore, it is able to interact with proteins and alter their interactions with other proteins, which can affect the structure and function of various proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is its ability to interact with the cell membrane and alter its permeability. This makes it an ideal tool for studying cell membrane transport. Additionally, its ability to interact with enzymes and proteins makes it useful for studying enzyme inhibition and protein-protein interactions. However, the use of 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is limited by its potential toxicity. It is important to use caution when handling this compound, as it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%. One potential direction is to further study its mechanism of action, as this could lead to a better understanding of its effects on the cell membrane and other biochemical pathways. Additionally, further research could be done to explore the potential therapeutic applications of 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%, such as its ability to interact with enzymes and proteins. Finally, further research could be done to explore the potential toxicity of 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%, as this could lead to the development of safer forms of the compound.

Synthesis Methods

2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of 2-chloropyridine with ethyl isocyanate to form ethyl 2-chloro-5-cyano-3-pyridinecarboxylate. This is then reacted with 3-amino-N-ethylaminopropionic acid to produce ethyl 2-chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinate. Finally, the ethyl ester is hydrolyzed to form 2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%.

properties

IUPAC Name

2-chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-17-14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)18-8-11/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVQXBJPJWLGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688079
Record name 2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-73-7
Record name 2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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